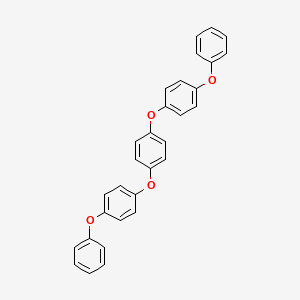

1,4-Bis(4-phenoxyphenoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Bis(4-phenoxyphenoxy)benzene is an organic compound with the chemical formula C30H22O4. It is a solid crystalline substance that is slightly soluble in ethanol, ether, and benzene. This compound is primarily used as a monomer and intermediate in the synthesis of high-performance polymers such as polyesters and polyimides. Additionally, it finds applications as an additive in coatings, adhesives, and optical materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Bis(4-phenoxyphenoxy)benzene is typically synthesized through the coupling reaction of corresponding aromatic phenol compounds under acidic conditions. One common method involves the reaction of terephthaloyl chloride with diphenyl ether in the presence of a Lewis acid as a catalyst . The reaction is carried out in a suitable solvent at a specific temperature to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Bis(4-phenoxyphenoxy)benzene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield different reduced forms.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydroxy derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

1,4-Bis(4-phenoxyphenoxy)benzene has the chemical formula C30H22O4 and a molecular weight of approximately 446.5 g/mol. The compound is characterized by its solid crystalline form and slight solubility in organic solvents like ethanol and ether. Its structure includes two phenoxy groups attached to a central benzene ring, which enhances its reactivity and compatibility with various chemical entities.

Polymer Synthesis

This compound serves as a monomer in the production of high-performance polymers such as polyesters and polyimides. These polymers exhibit superior mechanical properties and thermal stability, making them suitable for demanding applications in industries such as aerospace, automotive, and electronics. The compound's ability to undergo polymerization reactions leads to the formation of long-chain polymers that possess unique characteristics.

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Solubility | Low |

| Application Areas | Aerospace, Electronics |

Medicinal Chemistry

Research indicates that derivatives of this compound may have potential therapeutic applications. Studies have explored its anticancer properties, revealing that structurally similar compounds can induce apoptosis in cancer cells by activating caspase pathways. Additionally, its antimicrobial activity has been investigated, showing effectiveness against various bacterial strains.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Cancer Letters |

| Antimicrobial | Inhibits growth of bacteria | Journal of Applied Microbiology |

Anticancer Activity

A study focusing on bisphenolic compounds demonstrated that certain derivatives of this compound significantly reduced the viability of breast cancer cells (MCF-7) through mechanisms involving apoptosis induction. This highlights the compound's potential in developing new anticancer therapies.

Antimicrobial Effects

Comparative analyses have shown that phenolic compounds with multiple hydroxyl groups exhibit enhanced antibacterial activity against gram-positive bacteria compared to their monomeric counterparts. This suggests that this compound could be further explored for its antimicrobial properties.

Industrial Applications

In addition to its role in polymer synthesis and medicinal chemistry, this compound is utilized as an additive in coatings and adhesives. Its incorporation improves the performance and durability of these materials, making them suitable for high-stress environments.

Mécanisme D'action

The mechanism of action of 1,4-Bis(4-phenoxyphenoxy)benzene involves its interaction with specific molecular targets and pathways. As a monomer, it participates in polymerization reactions, forming long-chain polymers with unique properties. The presence of phenoxy groups enhances its reactivity and compatibility with other chemical entities, facilitating its incorporation into various materials .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,4-Bis(4-phenoxybenzoyl)benzene

- 1,4-Bis(4-phenoxyphenyl)benzene

- 1,4-Bis(4-phenoxyphenoxy)benzene derivatives

Uniqueness

This compound stands out due to its unique combination of phenoxy groups and benzene rings, which confer enhanced thermal stability and mechanical strength to the polymers synthesized from it. Its versatility in various chemical reactions and applications further distinguishes it from similar compounds .

Activité Biologique

1,4-Bis(4-phenoxyphenoxy)benzene, also known as p-Bis(p-phenoxyphenoxy)benzene, is a compound that has garnered interest in various fields, including materials science and medicinal chemistry. Its unique structure and potential biological activities make it a candidate for further research.

Chemical Structure and Properties

The chemical formula for this compound is C24H20O4, with a molecular weight of approximately 372.41 g/mol. The compound features two phenoxy groups attached to a central benzene ring, which contributes to its stability and potential interactions in biological systems.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C24H20O4 |

| Molecular Weight | 372.41 g/mol |

| Purity | ≥98% |

| CAS Number | 22082-97-9 |

Antimicrobial Activity

Another area of interest is the antimicrobial properties of phenolic compounds. Research has shown that phenolic compounds can exhibit antibacterial and antifungal activities. For example, a study published in Journal of Applied Microbiology found that phenolic compounds inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The exact mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

- Anticancer Activity : In a study conducted on structurally similar bisphenols, it was observed that these compounds could significantly reduce the viability of breast cancer cells (MCF-7) by inducing apoptosis through caspase activation.

- Antimicrobial Effects : A comparative analysis of phenolic compounds indicated that those with multiple hydroxyl groups exhibited enhanced antibacterial activity against gram-positive bacteria compared to their monomeric counterparts.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Cancer Letters |

| Antimicrobial | Inhibits growth of bacteria | Journal of Applied Microbiology |

Propriétés

IUPAC Name |

1,4-bis(4-phenoxyphenoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O4/c1-3-7-23(8-4-1)31-25-11-15-27(16-12-25)33-29-19-21-30(22-20-29)34-28-17-13-26(14-18-28)32-24-9-5-2-6-10-24/h1-22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUDDNWGFYFRFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.